tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is a compound that features a tert-butyl group attached to a pyrazole ring, which is further substituted with a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoate
Uniqueness
tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct reactivity and biological activity compared to other tert-butyl carbamate derivatives .
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1H-pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4,13H,5H2,1-3H3,(H2,10,11,12,14) |
InChI Key |
OXBDIPAPZCOZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=C1)CO |
Origin of Product |
United States |
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